6-Bromohexan-2-one
Overview
Description
6-Bromohexan-2-one: is an organic compound with the molecular formula C6H11BrO . It is a brominated ketone, characterized by the presence of a bromine atom at the sixth position and a ketone functional group at the second position of the hexane chain. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Hexan-2-one: One common method for synthesizing 6-Bromohexan-2-one involves the bromination of hexan-2-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like chloroform (CHCl3).
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 6-Bromohexan-2-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Reduction Reactions: The ketone group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions are commonly used. The reaction is typically carried out at room temperature.
Reduction: Sodium borohydride (NaBH4) is used in methanol or ethanol as a solvent, while lithium aluminum hydride (LiAlH4) is used in anhydrous ether.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include hexan-2-one derivatives with different functional groups replacing the bromine atom.
Reduction Products: The reduction of this compound yields 6-bromohexan-2-ol.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 6-Bromohexan-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biochemical Studies: This compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways involving brominated ketones.
Industry:
Chemical Manufacturing: this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
Comparison with Similar Compounds
6-Bromo-1-hexanol: This compound has a similar structure but with a hydroxyl group instead of a ketone group.
6-Chlorohexan-2-one: This compound is similar but has a chlorine atom instead of a bromine atom. It exhibits different reactivity and is used in different chemical reactions.
Uniqueness:
Reactivity: The presence of the bromine atom in 6-Bromohexan-2-one makes it more reactive in nucleophilic substitution reactions compared to its chloro and hydroxyl analogs.
Applications: Its unique reactivity profile makes it suitable for specific applications in organic synthesis and biochemical research.
Properties
IUPAC Name |
6-bromohexan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-6(8)4-2-3-5-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGOECYPTLSLNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90144846 | |
Record name | 6-Bromohexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10226-29-6 | |
Record name | 6-Bromo-2-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10226-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromohexan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010226296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromohexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90144846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromohexan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.482 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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